molecular formula C9H16O2 B3029646 Methyl trans-2-octenoate CAS No. 7367-81-9

Methyl trans-2-octenoate

Cat. No.: B3029646
CAS No.: 7367-81-9
M. Wt: 156.22 g/mol
InChI Key: CJBQSBZJDJHMLF-BQYQJAHWSA-N
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Scientific Research Applications

Methyl trans-2-octenoate has several applications in scientific research:

Safety and Hazards

“Methyl oct-2-enoate” is a combustible liquid and may cause an allergic skin reaction . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to keep it away from heat/sparks/open flames/hot surfaces . Protective measures such as wearing protective gloves/clothing/eye protection/face protection are recommended when handling this compound .

Mechanism of Action

Target of Action

Methyl trans-2-octenoate, also known as Methyl oct-2-enoate, is a biochemical reagent . It has been found to inhibit the formation of persisters in Escherichia coli via the antitoxin HipB . The primary target of this compound is the HipB antitoxin, which plays a crucial role in the formation of persister cells in E. coli .

Mode of Action

It is known that the compound inhibits the formation of persister cells inE. coli via HipB . This suggests that this compound may interact with HipB in a way that prevents it from performing its normal function in the formation of persister cells.

Biochemical Pathways

The compound is involved in the metabolic pathway of trans-2-octenoic acid in the fungus Mucor sp. A-73 . The fungus reduces the compound to trans-4-hexenol via sorbic alcohol . .

Pharmacokinetics

The compound’s boiling point is 89-91 °c at 9 mmhg , and its density is 0.898 g/mL at 25 °C . These properties may influence the compound’s bioavailability.

Result of Action

The primary result of this compound’s action is the inhibition of persister cell formation in E. coli via the antitoxin HipB . This could potentially make E. coli more susceptible to antibiotic treatment, as persister cells are known to be highly tolerant to antibiotics.

Action Environment

It is known that the compound should be prevented from entering drains, and its discharge into the environment must be avoided . This suggests that environmental factors could potentially influence the compound’s action and stability.

Chemical Reactions Analysis

Methyl trans-2-octenoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Methyl trans-2-octenoate can be compared with other similar compounds such as:

    Ethyl trans-2-octenoate: Similar in structure but with an ethyl group instead of a methyl group.

    Methyl cis-2-octenoate: The cis isomer of this compound.

    Methyl trans-3-hexenoate: A shorter chain ester with similar properties.

This compound is unique due to its specific odor profile and its applications in inhibiting bacterial persister formation, which is not commonly observed in similar compounds.

Properties

IUPAC Name

methyl (E)-oct-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h7-8H,3-6H2,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBQSBZJDJHMLF-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00223919
Record name Methyl (E)-2-octenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Fruity, green aroma
Record name Methyl trans-2-octenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1789/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

70.00 °C. @ 4.00 mm Hg
Record name Methyl 2-octenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032413
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble in water; soluble in fats, Soluble (in ethanol)
Record name Methyl trans-2-octenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1789/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.896-0.900
Record name Methyl trans-2-octenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1789/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7367-81-9, 2396-85-2, 68854-59-1
Record name Methyl (E)-2-octenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7367-81-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Octenoic acid, methyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-octenoate, (E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Octenoic acid, methyl ester, (2Z)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Octenoic acid, methyl ester
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Record name Methyl (E)-2-octenoate
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Record name Methyl oct-2-enoate
Source European Chemicals Agency (ECHA)
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Record name Methyl (E)-oct-2-enoate
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Record name METHYL 2-OCTENOATE, (E)-
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Record name Methyl 2-octenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032413
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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